ethyl 1-methyl-3-[(4-methylphenyl)carbamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
ETHYL 1-METHYL-3-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-5-CARBOXYLATE is a synthetic organic compound It is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and toluidinocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-METHYL-3-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Introduction of the Toluidinocarbonyl Group: This step involves the reaction of the pyrazole derivative with 4-toluidine and a carbonylating agent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-METHYL-3-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the toluidinocarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation, halogenating agents for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-METHYL-3-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 1-METHYL-3-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-oxo-1-(4-toluidinocarbonyl)hydrazine
- 4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide
Uniqueness
ETHYL 1-METHYL-3-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and toluidinocarbonyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(4-methylphenyl)carbamoyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-15(20)13-9-12(17-18(13)3)14(19)16-11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3,(H,16,19) |
InChI Key |
YNYAYNMJINLGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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